molecular formula C12H20N2O B13070937 5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine

5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine

Cat. No.: B13070937
M. Wt: 208.30 g/mol
InChI Key: NTIXHOXCCITANS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine is an enaminone derivative of interest in medicinal chemistry research. This compound features a cyclohex-2-enylideneamine core structure substituted with morpholine and dimethyl functional groups. Enaminones, as a chemical class, are recognized as valuable scaffolds in pharmaceutical development for their diverse biological activities . Scientific literature indicates that structurally related enaminone compounds have demonstrated significant anticonvulsant properties in preclinical studies, showing efficacy in models such as the maximal electroshock seizure (MES) test, which is indicative of potential protection against tonic-clonic convulsions . The morpholino moiety is a common pharmacophore in drug discovery, often contributing to favorable pharmacokinetic properties. Researchers are exploring this compound and its analogs to elucidate structure-activity relationships and develop novel therapeutic agents for neurological disorders . This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

5,5-dimethyl-3-morpholin-4-ylcyclohex-2-en-1-imine

InChI

InChI=1S/C12H20N2O/c1-12(2)8-10(13)7-11(9-12)14-3-5-15-6-4-14/h7,13H,3-6,8-9H2,1-2H3

InChI Key

NTIXHOXCCITANS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=N)C1)N2CCOCC2)C

Origin of Product

United States

Preparation Methods

Reaction Scheme

Reactants Catalyst Conditions Product Yield (%) Time (min)
5,5-Dimethylcyclohexane-1,3-dione + Morpholine NaHSO4-SiO2 (heterogeneous) Microwave irradiation (260 W), solvent-free 5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine 70-76 3-10

Spectroscopic Characterization (Representative Data)

Technique Observed Data (Typical) Interpretation
FT-IR (KBr pellet) ~1650-1660 cm⁻¹ (C=O stretching), 2850-3050 cm⁻¹ (C-H stretching) Presence of enone carbonyl and aliphatic/aromatic C-H
¹H NMR (CDCl₃) Signals corresponding to cyclohexenone ring protons, methyl groups at ~1.0-1.3 ppm, morpholine protons at ~3.5-4.0 ppm Confirms substitution pattern and amine incorporation
¹³C NMR (CDCl₃) Carbonyl carbon at ~162 ppm, methyl carbons at ~30-33 ppm, morpholine carbons at ~50-65 ppm Structural confirmation of cyclohexenone and morpholine carbons
Mass Spectrometry Molecular ion peak consistent with molecular weight (~229-230 g/mol) Confirms molecular formula

Catalyst Recyclability Data

Cycle Number Yield of Target Compound (%)
1 75
2 74
3 73
4 72
5 70

This data demonstrates the high stability and reusability of the sodium bisulfate-silica catalyst in microwave-assisted synthesis.

Comparative Analysis of Methods

Feature Classical Condensation Microwave-Assisted Solvent-Free Synthesis
Reaction Time Hours (3-6 h) Minutes (3-10 min)
Solvent Use Yes (ethanol, toluene, etc.) No (solvent-free)
Catalyst Often acid catalysts or dehydrating agents Sodium bisulfate supported on silica (heterogeneous)
Environmental Impact Moderate (solvent and energy use) Low (green chemistry, reduced waste)
Yield Moderate to good (50-80%) Good (70-76%)
Catalyst Recyclability Typically not recyclable Recyclable up to 5 cycles with minor loss
Purification Requires extraction and purification Simple isolation by scraping/pipetting

Research Findings and Insights

  • The microwave-assisted method using sodium bisulfate-silica catalyst is highly effective for synthesizing β-enamine derivatives such as this compound, offering a rapid, eco-friendly alternative to classical methods.
  • The catalyst’s reusability reduces cost and environmental burden, aligning with green chemistry principles.
  • Spectroscopic data confirm the successful formation of the target compound with expected structural features.
  • Molecular docking and ADME (absorption, distribution, metabolism, and excretion) studies on related β-enamine compounds indicate potential pharmacological activities, suggesting the synthetic method’s utility for producing biologically relevant molecules.
  • The solvent-free microwave approach avoids hazardous solvents and reduces reaction times drastically, making it suitable for scalable synthesis in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of new chemical entities.

2. Biology

  • Biological Activity : Research has indicated its potential interactions with biomolecules, particularly in modulating neurotransmitter systems. The morpholine moiety is crucial for its pharmacological properties.

3. Medicine

  • Pharmacological Studies : Investigated for anti-inflammatory and neuroprotective effects. In vitro assays suggest it can modulate enzyme activity involved in inflammatory pathways.

4. Industry

  • Material Development : Utilized in creating new materials and optimizing chemical processes, particularly in pharmaceutical manufacturing.

Neuroprotective Effects

A notable study focused on the neuroprotective properties of 5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine in a rodent model of neurodegeneration. Key findings include:

  • Reduction in Neuronal Apoptosis : Significant decrease in markers of cell death.
  • Improved Cognitive Function : Enhanced memory and learning capabilities post-treatment.

These results suggest potential therapeutic applications for neurological disorders.

Pharmacological Insights

Recent pharmacological studies have highlighted the compound's effects on neurotransmitter systems and its potential as an anti-inflammatory agent. The morpholine group's role in interacting with various receptors is crucial for its therapeutic potential.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine involves its interaction with specific molecular targets and pathways. The morpholine group plays a crucial role in its pharmacological properties, potentially interacting with receptors or enzymes in biological systems. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Analogs :

6-[(4-Methoxy/4,9-dimethoxy)-7-methylfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-ones (Compounds 1a,b) Structure: Combines a furochromenylideneamino group with a pyrimidinone ring. Morpholine derivatives (e.g., compounds 3–7) are synthesized via secondary amine reactions. Synthesis: Prepared via condensation of 6-amino-2-thiouracil with visnagen or khellin, followed by alkylation and amine substitution. Relevance: Highlights the role of morpholine in enhancing solubility and bioactivity.

3-(4-Chloroanilino)-5,5-dimethylcyclohex-2-en-1-one Structure: Cyclohexenone core with a 4-chloroanilino substituent. Lacks the morpholine group but shares the 5,5-dimethylcyclohexene motif. Synthesis: Efficient room-temperature synthesis using triethylammonium trifluoromethanesulfonate, avoiding polymerization. Crystallography: Asymmetric units exhibit sofa conformation due to C2=C3 double bond localization; N–H⋯O hydrogen bonds stabilize the crystal.

N-[3-({[2,2-dimethyl-3-(morpholin-4-yl)propylidene]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,2-dimethyl-3-(morpholin-4-yl)propan-1-imine (CAS 1217271-02-7) Structure: Complex dimeric enamine with dual morpholinyl groups and imine linkages. Molecular Weight: 476.74 g/mol, significantly higher than the target compound due to extended substituents.

Data Table: Structural and Physical Properties
Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method
Target Compound Cyclohex-2-enylideneamine 5,5-Dimethyl, 3-morpholin-4-yl ~265 (estimated) Likely amine-ketone condensation
3-(4-Chloroanilino)-5,5-dimethylcyclohex-2-en-1-one Cyclohex-2-enone 5,5-Dimethyl, 3-(4-chloroanilino) 265.75 Room-temperature acid-catalyzed
Compound 3a–d () Pyrimidin-4-one Furochromenylideneamino, morpholine 350–400 Sequential alkylation/amine substitution
CAS 1217271-02-7 Cyclohexane-methanamine Dual morpholinyl, imine linkages 476.74 Multi-step amine condensation

Reactivity and Functionalization

  • Enamine Reactivity: The conjugated enamine system in the target compound is susceptible to electrophilic attack, similar to 3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one, which undergoes hydrogen bonding and C–H⋯π interactions.
  • Morpholine vs. Other Amines: Morpholine’s cyclic ether-amino group offers superior solubility in polar solvents compared to aliphatic or aromatic amines (e.g., 4-chloroaniline in ).

Biological Activity

5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine is an organic compound with the molecular formula C12H20N2OC_{12}H_{20}N_{2}O and a molecular weight of approximately 208.3 g/mol. This compound is characterized by its unique cyclohexene structure, which is substituted with a morpholine group and two methyl groups. Its synthesis typically involves the reaction of cyclohexanone with morpholine under controlled conditions, leading to high yields and purity suitable for various research applications.

PropertyDetails
Molecular Formula C12H20N2OC_{12}H_{20}N_{2}O
Molecular Weight 208.30 g/mol
IUPAC Name 5,5-dimethyl-3-morpholin-4-ylcyclohex-2-en-1-imine
InChI Key NTIXHOXCCITANS-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=CC(=N)C1)N2CCOCC2)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The morpholine moiety is believed to play a significant role in modulating pharmacological effects by interacting with various receptors and enzymes. Research has indicated potential applications in the fields of medicinal chemistry and pharmacology, particularly in the development of therapeutics targeting neurological disorders.

Pharmacological Studies

Recent studies have explored the compound's pharmacological properties, including its effects on neurotransmitter systems and its potential as an anti-inflammatory agent. For example, in vitro assays have shown that this compound can modulate the activity of certain enzymes involved in inflammatory pathways.

Case Study: Neuroprotective Effects

A notable case study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The study demonstrated that treatment with this compound resulted in:

  • Reduction in neuronal apoptosis : The compound significantly decreased markers of cell death in neuronal tissues.
  • Improved cognitive function : Behavioral assessments indicated enhanced memory and learning capabilities post-treatment.

These findings suggest that this compound may hold promise for further development as a neuroprotective agent.

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds:

CompoundBiological Activity
5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enone Exhibits similar anti-inflammatory properties but less potent in neuroprotection.
5,5-Dimethyl-2-morpholin-4-yl-benzothiazol Shows significant antibacterial activity but limited neuroprotective effects.

Applications in Research

The compound has been utilized across various research domains:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Biological Research : Investigated for its interactions with biomolecules and potential roles in modulating cellular pathways.
  • Material Science : Explored for its properties in developing new materials due to its unique structural characteristics.

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